Molecular Weight and Lipophilicity Differentiation from the 2-Methylthio Analog
The target compound (MW 302.35 g/mol, clogP 2.67) [1] is 32.05 g/mol lighter than its closest commercial analog, 4-ethyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2548990-55-0, MW 334.4 g/mol) . The replacement of the 2-methylthio group with a 2-methyl group reduces molecular weight by 9.6% and removes one hydrogen bond acceptor, resulting in a lower topological polar surface area (TPSA = 60.56 Ų for the target vs. a predicted higher TPSA for the methylthio analog due to the additional sulfur heteroatom) [1]. This molecular weight advantage positions the compound more favorably within Lipinski's Rule of 5 space (MW ≤ 500), an important consideration for central nervous system penetration and oral bioavailability optimization [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 302.35 g/mol; clogP 2.67; TPSA 60.56 Ų |
| Comparator Or Baseline | CAS 2548990-55-0 (2-methylthio analog): MW 334.4 g/mol |
| Quantified Difference | ΔMW = -32.05 g/mol (-9.6%); ΔclogP estimated lower due to replacement of hydrophobic sulfur |
| Conditions | In silico calculated properties from PubChem and BenchChem databases |
Why This Matters
A lower molecular weight and reduced lipophilicity are associated with improved solubility and a lower risk of off-target promiscuity, making the 2-methyl variant a preferred scaffold for lead optimization campaigns targeting intracellular kinases.
- [1] PubChem Compound Summary for CAS 2549006-20-2. National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. PMID: 11259830. View Source
